(S)-Viloxazine-d5 Hydrochloride
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Overview
Description
(S)-Viloxazine-d5 Hydrochloride is a deuterated form of the hydrochloride salt of (S)-Viloxazine, a selective norepinephrine reuptake inhibitor. This compound is primarily used in scientific research to study its pharmacological effects and potential therapeutic applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (S)-Viloxazine-d5 Hydrochloride involves the deuteration of (S)-Viloxazine. Deuteration is typically achieved through the use of deuterated reagents or solvents. The reaction conditions often include the use of a deuterated base and a deuterated solvent under controlled temperature and pressure to ensure the incorporation of deuterium atoms into the molecule.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of automated reactors and precise control of reaction parameters to ensure high yield and purity of the final product. Quality control measures, such as high-performance liquid chromatography (HPLC) and mass spectrometry, are employed to verify the deuterium incorporation and the purity of the compound.
Chemical Reactions Analysis
Types of Reactions
(S)-Viloxazine-d5 Hydrochloride undergoes several types of chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reducing agents include lithium aluminum hydride and sodium borohydride.
Substitution: This reaction involves the replacement of one atom or group of atoms with another. Common reagents include halogens and nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Halogens in the presence of a catalyst.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction may yield deuterated analogs with different functional groups.
Scientific Research Applications
(S)-Viloxazine-d5 Hydrochloride is used in various scientific research applications, including:
Chemistry: Studying the effects of deuteration on the chemical properties and reactivity of the compound.
Biology: Investigating the pharmacokinetics and pharmacodynamics of the compound in biological systems.
Medicine: Exploring the potential therapeutic applications of the compound in treating neurological disorders.
Industry: Developing new deuterated drugs with improved efficacy and safety profiles.
Mechanism of Action
The mechanism of action of (S)-Viloxazine-d5 Hydrochloride involves the inhibition of norepinephrine reuptake. This leads to an increase in the concentration of norepinephrine in the synaptic cleft, enhancing neurotransmission. The compound targets the norepinephrine transporter and modulates the activity of various signaling pathways involved in mood regulation and cognitive function.
Comparison with Similar Compounds
Similar Compounds
(S)-Viloxazine: The non-deuterated form of the compound.
Viloxazine Hydrochloride: The racemic mixture of the compound.
Other Norepinephrine Reuptake Inhibitors: Compounds such as atomoxetine and reboxetine.
Uniqueness
(S)-Viloxazine-d5 Hydrochloride is unique due to the incorporation of deuterium atoms, which can enhance the metabolic stability and alter the pharmacokinetic profile of the compound. This makes it a valuable tool in research for understanding the effects of deuteration on drug behavior and efficacy.
Properties
IUPAC Name |
(2S)-2-[[2-(1,1,2,2,2-pentadeuterioethoxy)phenoxy]methyl]morpholine;hydrochloride |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H19NO3.ClH/c1-2-15-12-5-3-4-6-13(12)17-10-11-9-14-7-8-16-11;/h3-6,11,14H,2,7-10H2,1H3;1H/t11-;/m0./s1/i1D3,2D2; |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HJOCKFVCMLCPTP-HEBYHJGDSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=CC=C1OCC2CNCCO2.Cl |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[2H]C([2H])([2H])C([2H])([2H])OC1=CC=CC=C1OC[C@@H]2CNCCO2.Cl |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H20ClNO3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20858565 |
Source
|
Record name | (2S)-2-({2-[(~2~H_5_)Ethyloxy]phenoxy}methyl)morpholine--hydrogen chloride (1/1) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20858565 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
278.78 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1246816-39-6 |
Source
|
Record name | (2S)-2-({2-[(~2~H_5_)Ethyloxy]phenoxy}methyl)morpholine--hydrogen chloride (1/1) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20858565 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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